Benzenediazonium hydroxide
Description
Benzenediazonium hydroxide is an organic compound with the molecular formula C₆H₆N₂O. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (−N₂⁺) attached to an aromatic ring. These compounds are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .
Properties
CAS No. |
54478-82-9 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
benzenediazonium;hydroxide |
InChI |
InChI=1S/C6H5N2.H2O/c7-8-6-4-2-1-3-5-6;/h1-5H;1H2/q+1;/p-1 |
InChI Key |
BKRVBNFYMHEPCJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium hydroxide is typically prepared by the diazotization of aniline (phenylamine) in the presence of nitrous acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂Cl} + 2\text{H₂O} ] The resulting benzenediazonium chloride can then be treated with a base, such as sodium hydroxide, to form this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to prevent the decomposition of the diazonium compound. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Formation and Instability
Benzenediazonium hydroxide forms when benzenediazonium chloride reacts with sodium hydroxide (NaOH) at low temperatures (0–5°C) . The reaction proceeds as:
This intermediate rapidly rearranges to diazohydroxide (C₆H₅N=N-OH), which reacts further with alkali to form diazotates (C₆H₅N=N-O⁻Na⁺) .
Hydrolysis to Phenol
In aqueous solutions, this compound decomposes upon warming (>5°C) to yield phenol and nitrogen gas :
Key Conditions :
-
Temperature >5°C
-
Neutral or weakly acidic medium
Thermal and Photochemical Degradation
Under UV light or heat, aryl diazonium hydroxides undergo homolytic cleavage, generating aryl radicals. For example, photolysis in acetone yields carbonylic adducts .
Formation of Diazotates (Syn and Anti Isomers)
This compound reacts with excess alkali to form diazotates, which exist as geometric isomers :
| Property | Syn (cis) Diazotate | Anti (trans) Diazotate |
|---|---|---|
| Stability | Less stable | More stable |
| Configuration | Hydroxyl groups on same side | Hydroxyl groups on opposite sides |
| Formation Conditions | Excess NaOH, low temperature | Excess NaOH, prolonged reaction |
Coupling Reactions
This compound participates in electrophilic coupling with aromatic amines or phenols in weakly alkaline media, forming azo dyes .
Reactions with Nitro Compounds
This compound reacts with nitroalkanes (e.g., 1-nitropropane) in alkaline conditions to produce hydrazones :
Key Observations :
-
Hydrazones exhibit distinct melting points and crystalline structures .
-
Side products include aromatic hydrocarbons (e.g., benzene) in 10–15% yields .
Comparative Reaction Table
Research Findings
Scientific Research Applications
Azo Coupling Reactions
Benzenediazonium hydroxide is extensively used in azo coupling reactions to synthesize azo dyes, which are pivotal in the textile industry. The diazonium ion can react with activated aromatic compounds to form azo compounds, characterized by the functional group . This reaction is crucial for producing various colorants used in fabrics and inks.
Example Reaction: This reaction illustrates the formation of an azo compound from phenol and this compound, releasing nitrogen gas as a byproduct .
Substitution Reactions
The diazonium group can be substituted by various nucleophiles, allowing for the introduction of different functional groups onto the benzene ring. This property is utilized in synthesizing pharmaceuticals and agrochemicals.
Notable Substitutions:
- Iodination: Reacting this compound with potassium iodide results in iodobenzene.
- Hydroxylation: The diazonium ion can be converted to phenol under specific conditions, facilitating further reactions .
Grafting Techniques
This compound has found applications in surface modification through grafting techniques. This is particularly relevant in nanotechnology and materials science.
Functionalization of Nanotubes
Grafting with diazonium salts allows for the functionalization of carbon nanotubes (CNTs). This process enhances their dispersion in solvents and improves their compatibility with polymers.
Process Overview:
- CNTs are mixed with this compound and potassium carbonate.
- The reaction leads to the attachment of phenyl groups on the nanotube surface, improving their properties for various applications, including sensors and composite materials .
Modification of Metal Surfaces
Diazonium salts can also modify metal surfaces, creating aryl monolayers that enhance corrosion resistance and biocompatibility.
Applications Include:
- Functionalizing gold and platinum surfaces for biosensor applications.
- Improving adhesion properties in coatings and paints .
Synthesis of Azo Dyes
A study demonstrated the synthesis of a series of azo dyes using this compound, highlighting the efficiency of this approach in producing vibrant colors suitable for textiles. The resulting dyes exhibited excellent fastness properties against washing and light exposure .
Surface Modification for Biosensors
Research on functionalizing gold nanoparticles with benzenediazonium salts showed enhanced sensitivity in detecting biomolecules. The study revealed that the modified surfaces exhibited improved binding affinity due to the increased surface area and functional groups available for interaction .
Data Summary Table
| Application Area | Reaction Type | Key Products | Notes |
|---|---|---|---|
| Synthetic Dyes | Azo Coupling | Azo Compounds | Widely used in textile industry |
| Organic Synthesis | Substitution | Hydroxybenzenes, Iodobenzenes | Facilitates introduction of functional groups |
| Nanotechnology | Grafting | Functionalized Carbon Nanotubes | Enhances dispersion and compatibility |
| Surface Modification | Grafting | Aryl Monolayers on Metals | Improves corrosion resistance |
Mechanism of Action
The reactivity of benzenediazonium hydroxide is primarily due to the presence of the diazonium group (−N₂⁺), which is a highly reactive electrophile. The diazonium group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aromatic compounds. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo compounds, which are characterized by their vibrant colors .
Comparison with Similar Compounds
Benzenediazonium Chloride: Similar to benzenediazonium hydroxide but with a chloride counterion.
Alkanediazonium Salts: These compounds have an alkyl group instead of an aryl group.
Arenediazonium Salts: A broader class of compounds that include this compound and other diazonium salts with different counterions.
Uniqueness: this compound is unique due to its specific reactivity and stability profile.
Biological Activity
Benzenediazonium hydroxide (CHNO), a diazonium compound, has garnered interest in various fields due to its unique biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and research findings.
Synthesis and Stability
This compound is typically synthesized from benzenediazonium chloride through a reaction with sodium hydroxide. This compound is known for its instability, rapidly converting to diazotate salts when exposed to alkaline conditions. The reaction can be summarized as follows:
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy measured by the zone of inhibition against selected bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Bacillus subtilis | 14 |
| Micrococcus luteus | 13 |
These results indicate that this compound has moderate to strong antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study focusing on its efficacy against Candida species revealed promising results, suggesting potential applications in treating fungal infections resistant to conventional therapies .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form reactive intermediates that can interact with microbial cell membranes and disrupt essential cellular processes. This electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of stable azo compounds when reacting with phenolic compounds or amines .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of this compound in combination with other agents against multi-drug resistant strains. The combination therapy showed enhanced efficacy compared to individual treatments, highlighting the potential for synergistic effects in clinical applications .
- Photocatalytic Applications : Research has explored the use of benzenediazonium derivatives in photocatalytic processes aimed at modifying bioactive molecules. These studies suggest that such modifications can enhance the biological activity of existing drugs, providing a pathway for developing novel therapeutic agents .
Q & A
Q. What are the standard synthetic routes for benzenediazonium hydroxide, and how can experimental parameters be optimized for yield and purity?
this compound is typically synthesized via diazotization of aniline derivatives under controlled conditions. A common method involves reacting aniline with nitrous acid (HNO₂) at 0–5°C to form the diazonium intermediate, followed by hydrolysis with aqueous hydroxide ions (OH⁻) to yield the hydroxide derivative . Key optimization parameters include:
- Temperature control : Maintaining <5°C to prevent premature decomposition of the diazonium intermediate.
- pH adjustment : Using buffered solutions (e.g., NaNO₂/HCl) to stabilize the reactive diazonium species.
- Stoichiometry : Ensuring a 1:1 molar ratio of aniline to nitrous acid to minimize byproducts.
For purity validation, combine thin-layer chromatography (TLC) with UV-Vis spectroscopy to confirm the absence of unreacted aniline or nitroso byproducts .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess decomposition kinetics under factors like temperature, light, and humidity. A recommended protocol includes:
- Accelerated stability testing : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC or NMR.
- Light sensitivity : Expose aliquots to UV (254 nm) and visible light, comparing degradation rates using spectrophotometric quantification of phenolic byproducts (λmax = 270 nm) .
- Data interpretation : Use Arrhenius plots to extrapolate shelf-life at standard lab conditions (e.g., 4°C, dark). Reference spectral libraries (e.g., NIST Chemistry WebBook) to identify decomposition products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is thermally unstable and may release toxic gases (e.g., nitrogen oxides). Essential precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and face shields.
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or handling.
- Spill management : Neutralize spills with 10% sodium bicarbonate solution and adsorbents (e.g., vermiculite) .
- Storage : Keep in amber glass bottles at 2–8°C, segregated from acids or reducing agents .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved in structural elucidation?
Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. To resolve these:
- Multi-technique validation : Compare IR (C-N stretching at 1380–1420 cm⁻¹), ¹³C NMR (diazonium carbon at δ 140–150 ppm), and high-resolution mass spectrometry (HRMS) data.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental results .
- Case example : For isomers like 2- vs. 4-hydroxythis compound, differentiate via NOESY NMR to confirm substituent positioning .
Q. What experimental designs are suitable for probing the reactivity of this compound in aqueous versus nonpolar media?
Design a comparative study with controlled variables:
- Solvent systems : Water (pH 7–10) vs. aprotic solvents (e.g., DMF, THF).
- Reactivity probes : Track coupling reactions with aromatic amines (e.g., aniline) via UV kinetics (λ = 400–500 nm for azo products) .
- Mechanistic insights : Use isotopic labeling (¹⁵N) in diazonium intermediates to trace reaction pathways via LC-MS .
Q. How can researchers address contradictions in reported toxicological profiles of this compound?
Disparities in toxicity data (e.g., LD₅₀ values) may stem from model organisms or exposure routes. A robust approach includes:
- Dose-response studies : Administer 10–100 mg/kg doses to rodent models (e.g., Sprague-Dawley rats), monitoring biomarkers like glutathione depletion (indicator of oxidative stress) .
- In vitro cross-validation : Compare results from hepatic cell lines (e.g., HepG2) with microsomal assays to assess metabolic activation .
- Data harmonization : Apply OECD guidelines for acute toxicity testing (e.g., TG 423) to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
